Pyridine;2-trityloxyacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through various condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia.
Cycloaddition Reactions: Another method involves cycloaddition reactions, where pyridine rings are formed through the reaction of dienes with nitriles.
Industrial Production: Industrial production of pyridine often involves the reaction of acetylene, ammonia, and formaldehyde in the presence of a catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of pyridine can lead to the formation of piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Piperidine: Formed through reduction reactions.
Substituted Pyridines: Formed through electrophilic substitution reactions.
Mechanism of Action
Comparison with Similar Compounds
- Pyrimidine
- Pyrrole
- Quinoline
Properties
CAS No. |
105938-41-8 |
---|---|
Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
pyridine;2-trityloxyacetic acid |
InChI |
InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H |
InChI Key |
VPFBLXDHFYDJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
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